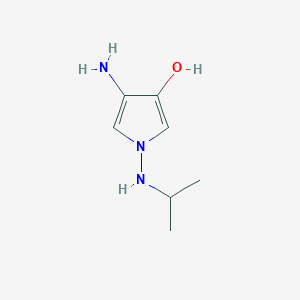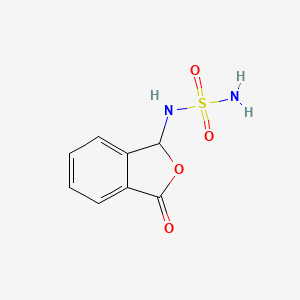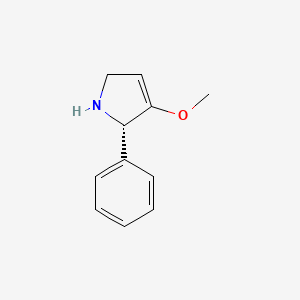
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is a compound belonging to the class of organic compounds known as aminopyrroles. These compounds are characterized by the presence of an amino group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with an isopropylamine source under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, reduction, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substituting Agents: Halogenated compounds, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their role as protein kinase B inhibitors.
4-Amino-1,8-naphthalimide derivatives: Used as fluorescent probes and in OLED applications.
Uniqueness
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is unique due to its specific structural features and the presence of both amino and isopropylamino groups on the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
4-amino-1-(propan-2-ylamino)pyrrol-3-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)9-10-3-6(8)7(11)4-10/h3-5,9,11H,8H2,1-2H3 |
InChIキー |
KBJFPDGNCLZBOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NN1C=C(C(=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)

![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)




